N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a pyrimidinyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multiple steps:
Formation of the pyrimidinyl group: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the acetamide linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-(4-methyl-2-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-5-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is unique due to its specific substitution pattern on the pyrimidinyl and phenyl rings, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-3-12-7-15(22)20(9(2)18-12)8-14(21)19-13-5-10(16)4-11(17)6-13/h4-7H,3,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREILPVTJRIYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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